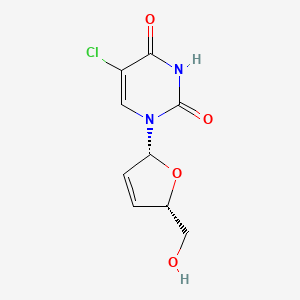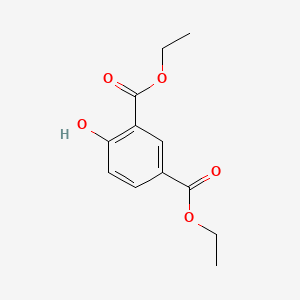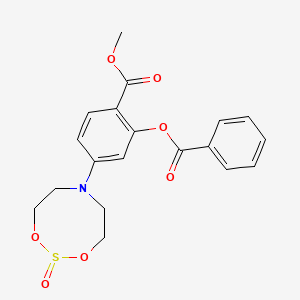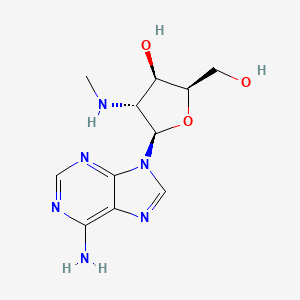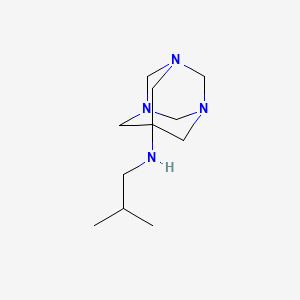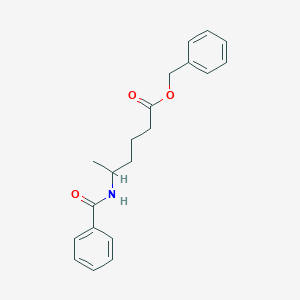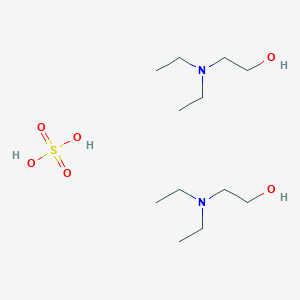
2-(diethylamino)ethanol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethanol is a tertiary alkanolamine with the chemical formula C6H15NO. It is a colorless liquid with a weak ammoniacal odor and is known for its high chemical stability and resistance against degradation . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can form various derivatives used in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethanol can be synthesized by reacting ethylene oxide or ethylene chlorohydrin with diethylamine . The reaction typically occurs under controlled conditions to prevent discoloration and ensure high purity.
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethanol involves large-scale reactions using ethylene oxide and diethylamine. The process is carefully monitored to maintain the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethanol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Used in the production of quaternary ammonium salts, which serve as phase transfer catalysts.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate pathways related to neurotransmission and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- N-Methylethanolamine
- N,N-Dimethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Triethanolamine
Comparison: 2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance against degradation. It is also versatile in its applications, ranging from chemical synthesis to industrial production .
Eigenschaften
CAS-Nummer |
64346-24-3 |
|---|---|
Molekularformel |
C12H32N2O6S |
Molekulargewicht |
332.46 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C6H15NO.H2O4S/c2*1-3-7(4-2)5-6-8;1-5(2,3)4/h2*8H,3-6H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
CIBQMRJOGXYABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCO.CCN(CC)CCO.OS(=O)(=O)O |
Verwandte CAS-Nummern |
100-37-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


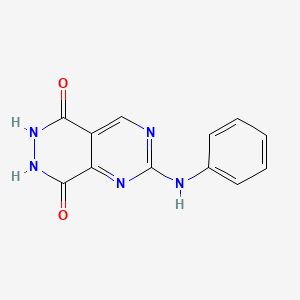
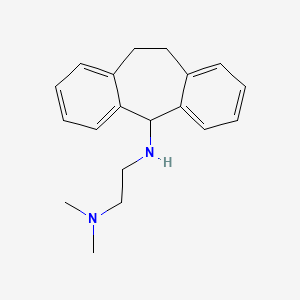

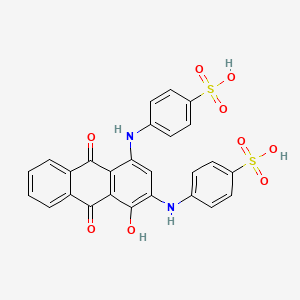
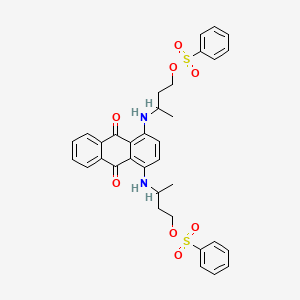
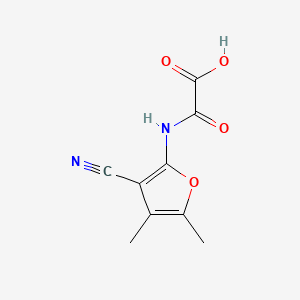
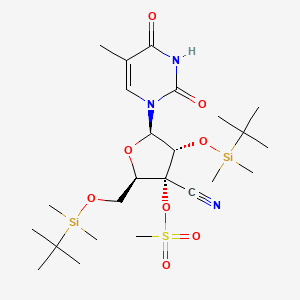
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
